molecular formula C6H5BrN2O3 B15056017 6-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid

6-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid

货号: B15056017
分子量: 233.02 g/mol
InChI 键: VMCNHYPUJDZMDF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid is a heterocyclic compound featuring a fused pyrazole-oxazole core with a bromine substituent at position 6 and a carboxylic acid group at position 7. Its structure combines electron-withdrawing (carboxylic acid) and halogen (bromine) moieties, making it a versatile intermediate for pharmaceutical and materials science applications. This article compares its structural, synthetic, and physicochemical properties with analogous compounds, focusing on substituent effects and functional group interactions.

属性

分子式

C6H5BrN2O3

分子量

233.02 g/mol

IUPAC 名称

6-bromo-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-7-carboxylic acid

InChI

InChI=1S/C6H5BrN2O3/c7-4-3(6(10)11)5-9(8-4)1-2-12-5/h1-2H2,(H,10,11)

InChI 键

VMCNHYPUJDZMDF-UHFFFAOYSA-N

规范 SMILES

C1COC2=C(C(=NN21)Br)C(=O)O

产品来源

United States

准备方法

The synthesis of 6-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the bromination of a pyrazolo[5,1-b]oxazole precursor followed by carboxylation. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane (DCM). Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency .

化学反应分析

6-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).

The major products formed from these reactions depend on the specific reagents and conditions used .

科学研究应用

6-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid has several scientific research applications:

作用机制

The mechanism of action of 6-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

相似化合物的比较

Structural and Physicochemical Properties

The table below summarizes key structural and physical data for 6-bromo-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid and related derivatives:

Compound Name Molecular Formula Molecular Weight Substituents Density (g/cm³) Melting Point (°C) Acidic pKa
6-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid C₆H₅BrN₂O₃ 232.02 Br (C6), COOH (C7) Not reported Not reported Not reported
7-Nitro-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid C₆H₅N₃O₅ 199.12 NO₂ (C7), COOH (C6) 2.11 (predicted) Not reported 1.31 (predicted)
7-Chloro-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid C₆H₅ClN₂O₃ 187.57 Cl (C7), COOH (C6) Not reported Not reported Not reported
2,3-Dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid C₆H₆N₂O₃ 154.13 COOH (C7), no halogen Not reported Not reported Not reported
7-Bromo-2-methyl-2,3-dihydropyrazolo[5,1-b]oxazole C₆H₇BrN₂O 203.04 Br (C7), CH₃ (C2) Not reported Not reported Not applicable

Key Observations:

  • Molecular Weight: Bromine increases molecular weight significantly compared to chlorine or hydrogen substituents. The nitro analog () has a lower molecular weight than the bromo-carboxylic acid due to oxygen-rich NO₂ .
  • Acidity : The nitro derivative exhibits a lower predicted pKa (1.31) due to the electron-withdrawing nitro group, enhancing acidity compared to the bromo analog .
  • Density : The nitro analog’s high density (2.11 g/cm³) suggests greater compactness, likely from nitro group polarization .

生物活性

6-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid is a heterocyclic compound notable for its unique molecular structure, which includes a bromine atom and a carboxylic acid group attached to a pyrazolo[5,1-b]oxazole ring system. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in antimicrobial and anticancer research.

  • Molecular Formula : C₆H₅BrN₂O₃
  • Molecular Weight : 233.02 g/mol
  • CAS Number : 15862-50-7

Biological Activities

Research indicates that 6-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Its mechanism of action could involve the inhibition of specific bacterial enzymes or receptors, leading to bacterial cell death or growth inhibition.
  • Anticancer Potential : The compound has shown promise in anticancer research. It may interact with molecular targets involved in cancer cell proliferation and survival, potentially leading to apoptosis (programmed cell death) in cancer cells.
  • Enzyme Inhibition : The presence of the bromine atom and the carboxylic acid group enhances the compound's reactivity, allowing it to bind effectively to certain enzymes. This interaction can inhibit enzyme activity, which is crucial for various biological processes.

The exact mechanisms through which 6-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid exerts its biological effects are still under investigation. However, it is hypothesized that:

  • The compound may act as an inhibitor of specific kinases or phosphatases involved in signaling pathways critical for cell growth and survival.
  • Its structural features allow it to mimic substrate molecules or interfere with protein-protein interactions essential for cellular function.

Comparative Analysis with Similar Compounds

The following table summarizes some compounds structurally similar to 6-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid and their unique features:

Compound NameMolecular FormulaUnique Features
2,3-Dihydropyrazolo[5,1-b]oxazole-7-carboxylic acidC₆H₆N₂O₃Lacks bromine; different reactivity profile
7-Bromo-2,3-dihydropyrazolo[5,1-b]oxazoleC₅H₅BrN₂OBromine at a different position; distinct properties
3,3-Dimethyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acidC₈H₁₀N₄O₃Contains dimethyl groups; alters steric properties

Case Studies

Recent studies have provided insights into the biological activity of this compound:

  • Antimicrobial Study : In vitro tests demonstrated that 6-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid exhibited significant antibacterial activity against various strains of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to those of standard antibiotics.
  • Cancer Cell Line Analysis : A study involving human cancer cell lines revealed that treatment with this compound resulted in reduced cell viability and increased apoptosis rates. Flow cytometry analysis confirmed the induction of early and late apoptotic cells upon exposure to varying concentrations of the compound.

常见问题

Q. What are the established synthetic routes for 6-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of brominated precursors with heterocyclic intermediates. For example, analogous pyrazole-oxazole scaffolds are synthesized via multi-step reactions, including halogenation and ring-closing steps. Statistical experimental design (e.g., factorial design) can optimize parameters like temperature, solvent polarity, and catalyst loading to maximize yield and purity. This approach reduces trial-and-error experimentation by identifying critical variables .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) and High-Resolution Mass Spectrometry (HRMS) are essential for structural confirmation. Contradictions in spectral data (e.g., unexpected coupling patterns in NMR) may arise from tautomerism or dynamic effects. Temperature-dependent NMR or computational simulations (DFT) can resolve ambiguities by modeling electronic environments .

Q. What are the solubility and stability profiles of this compound under varying pH and solvent conditions?

Solubility can be assessed using shake-flask methods in solvents like DMSO, water, or ethanol, with HPLC quantification. Stability studies under acidic/alkaline conditions (via accelerated degradation experiments) reveal susceptibility to hydrolysis. For example, oxazole rings may degrade at extreme pH, requiring neutral buffers for storage .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel chemical reactions?

Quantum chemical calculations (e.g., density functional theory, DFT) model transition states and reaction pathways. The ICReDD framework integrates these computations with information science to predict feasible reactions, such as cross-couplings or nucleophilic substitutions, by analyzing electronic parameters (e.g., Fukui indices) .

Q. What strategies are recommended for resolving contradictory bioactivity data in pharmacological studies?

Contradictions may arise from assay-specific conditions (e.g., cell line variability or metabolite interference). Validate results using orthogonal assays (e.g., enzymatic vs. cell-based). In silico ADME/Tox profiling (e.g., SwissADME) identifies potential off-target interactions or metabolic instability, guiding structural modifications to enhance selectivity .

Q. How does salt formation impact the physicochemical and biological properties of this compound?

Salt formation with inorganic/organic counterions (e.g., sodium, hydrochloride) alters solubility and bioavailability. Systematic studies comparing free acid and salt forms via X-ray crystallography and dissolution testing can identify optimal formulations. For instance, sodium salts often improve aqueous solubility but may reduce membrane permeability .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in derivatives of this compound?

Use fragment-based or combinatorial libraries to introduce substituents at the pyrazole or oxazole positions. Quantitative SAR (QSAR) models correlate electronic (Hammett constants) or steric parameters (molar refractivity) with activity. Multivariate analysis (e.g., PCA) identifies dominant structural drivers of efficacy .

Q. How can reaction engineering improve scalability for gram-scale synthesis?

Continuous-flow reactors enhance heat/mass transfer for exothermic steps (e.g., bromination). Membrane separation technologies (e.g., nanofiltration) purify intermediates efficiently. Process Analytical Technology (PAT) monitors critical quality attributes in real-time to maintain consistency .

Methodological Considerations

  • Data Validation: Cross-reference experimental results with computational predictions (e.g., DFT vs. experimental NMR shifts) to validate mechanistic hypotheses .
  • Safety Protocols: Follow hazard codes (e.g., P210 for flammability) and use fume hoods during bromine-handling steps .
  • Ethical Reporting: Adhere to APA standards for transparent data presentation, including negative results to avoid publication bias .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。